molecular formula C18H23N5O3S B2431702 2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380009-75-4

2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2431702
CAS No.: 2380009-75-4
M. Wt: 389.47
InChI Key: GLIFTBWTKYEDCI-UHFFFAOYSA-N
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Description

2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can be performed on the nitrile group to form amines.

    Substitution: The compound can undergo various substitution reactions, particularly at the sulfonyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as

Properties

IUPAC Name

2-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-13-18(14(2)22(3)21-13)27(24,25)23-8-4-5-16(11-23)12-26-17-9-15(10-19)6-7-20-17/h6-7,9,16H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIFTBWTKYEDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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